Cas no 133186-55-7 (3',5'-Difluoro-4'-Hydroxyacetophenone)
3',5'-Difluoro-4'-Hydroxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
- 3'',5''-Difluoro-4''-Hydroxyacetophenone
- 3',5'-Difluoro-4'-hydroxyacetophenone
- 1-(3,5-difluoro-4-hydroxy-phenyl)-ethanone
- AG-D-67592
- AGN-PC-003YEN
- AK136392
- CTK4B8407
- PubChem12937
- SureCN1373573
- DB-062960
- MFCD09787482
- 1-(3,5-Difluoro-4-hydroxy-phenyl)ethanone
- DTXSID70569134
- EN300-1276865
- 133186-55-7
- SCHEMBL1373573
- QPXWOHYRUCULSO-UHFFFAOYSA-N
- (3,5-Difluoro-4-hydroxy)acetophenone
- AKOS006327557
- CS-0272056
- Ethanone, 1-(3,5-difluoro-4-hydroxyphenyl)-
- 1-(3,5-DIFLUORO-4-HYDROXYPHENYL)ETHAN-1-ONE
- 3',5'-Difluoro-4'-Hydroxyacetophenone
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- MDL: MFCD09787482
- Inchi: 1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
- InChI Key: QPXWOHYRUCULSO-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C(C)=O)C=1)F)O
Computed Properties
- Exact Mass: 172.03358
- Monoisotopic Mass: 172.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
- LogP: 1.87300
3',5'-Difluoro-4'-Hydroxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D268835-250mg |
3',5'-Difluoro-4'-Hydroxyacetophenone |
133186-55-7 | 250mg |
$ 675.00 | 2022-06-05 | ||
| TRC | D268835-500mg |
3',5'-Difluoro-4'-Hydroxyacetophenone |
133186-55-7 | 500mg |
$ 1125.00 | 2022-06-05 | ||
| TRC | D268835-1000mg |
3',5'-Difluoro-4'-Hydroxyacetophenone |
133186-55-7 | 1g |
$ 1795.00 | 2022-06-05 | ||
| Alichem | A019110540-1g |
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone |
133186-55-7 | 95% | 1g |
420.16 USD | 2021-06-17 | |
| eNovation Chemicals LLC | D226593-5g |
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone |
133186-55-7 | 96% | 5g |
$1250 | 2024-08-03 | |
| abcr | AB275932-25 mg |
(3,5-Difluoro-4-hydroxy)acetophenone; . |
133186-55-7 | 25mg |
€168.60 | 2022-03-03 | ||
| abcr | AB275932-100 mg |
(3,5-Difluoro-4-hydroxy)acetophenone; . |
133186-55-7 | 100MG |
€270.50 | 2022-03-03 | ||
| abcr | AB275932-250 mg |
(3,5-Difluoro-4-hydroxy)acetophenone; . |
133186-55-7 | 250MG |
€505.70 | 2022-03-03 | ||
| abcr | AB275932-1 g |
(3,5-Difluoro-4-hydroxy)acetophenone; . |
133186-55-7 | 1g |
€976.10 | 2022-03-03 | ||
| Apollo Scientific | PC53154-100mg |
3,5-Difluoro-4-hydroxyacetophenone |
133186-55-7 | 99% | 100mg |
£260.00 | 2024-07-28 |
3',5'-Difluoro-4'-Hydroxyacetophenone Suppliers
3',5'-Difluoro-4'-Hydroxyacetophenone Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 3',5'-Difluoro-4'-Hydroxyacetophenone
3',5'-Difluoro-4'-Hydroxyacetophenone (CAS No. 133186-55-7)
3',5'-Difluoro-4'-Hydroxyacetophenone is a chemical compound with the CAS registry number 133186-55-7. This compound belongs to the class of aromatic ketones, specifically a derivative of acetophenone with fluorine and hydroxyl substituents. The structure of this compound features a phenyl ring substituted at positions 3' and 5' with fluorine atoms and at position 4' with a hydroxyl group, along with an acetyl group attached to the phenyl ring. This unique substitution pattern gives the compound its distinct chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3',5'-Difluoro-4'-Hydroxyacetophenone typically involves multi-step organic reactions, often starting from fluorobenzene derivatives or related aromatic compounds. The introduction of the hydroxyl group and the acetyl group requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound, making it more accessible for large-scale production.
One of the most promising applications of 3',5'-Difluoro-4'-Hydroxyacetophenone lies in its potential as a building block for drug development. The presence of fluorine atoms in the molecule enhances its lipophilicity, which is a desirable property for many pharmaceutical compounds. Additionally, the hydroxyl group provides opportunities for further functionalization, such as esterification or glycosylation, to tailor the compound's pharmacokinetic properties. Recent studies have explored its use in designing anticancer agents, where the compound's ability to modulate specific cellular pathways has shown promising results in preclinical models.
In the field of agrochemicals, 3',5'-Difluoro-4'-Hydroxyacetophenone has been investigated as a potential precursor for herbicides and fungicides. Its structural features allow for selective interaction with plant enzymes or fungal pathogens, making it a candidate for developing eco-friendly agricultural chemicals. Researchers have also explored its role in enhancing plant resistance to abiotic stress conditions, such as drought or salinity, by modulating stress-responsive pathways in crops.
The electronic properties of 3',5'-Difluoro-4'-Hydroxyacetophenone make it an interesting candidate for applications in organic electronics. The fluorine substituents contribute to the molecule's electron-withdrawing effects, which can influence its conductivity and stability when incorporated into materials such as polymers or thin films. Recent studies have examined its potential as a component in organic photovoltaic devices (OPVs), where its ability to facilitate charge transport could improve device efficiency.
From a toxicological perspective, understanding the safety profile of 3',5'-Difluoro-4'-Hydroxyacetophenone is crucial for its safe handling and application. Recent toxicity studies have focused on evaluating its acute and chronic effects on various biological systems. These studies have revealed that while the compound exhibits low toxicity at therapeutic doses, prolonged exposure or high concentrations may induce oxidative stress or inflammation in certain tissues. Regulatory agencies have established guidelines for handling this compound to minimize occupational exposure risks.
In conclusion, 3',5'-Difluoro-4'-Hydroxyacetophenone (CAS No. 133186-55-7) is a versatile compound with diverse applications across multiple industries. Its unique chemical structure, combined with advancements in synthesis techniques and functionalization strategies, positions it as a valuable tool for researchers and developers in pharmaceuticals, agrochemicals, and materials science. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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